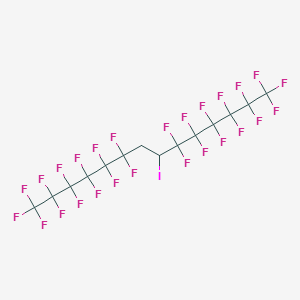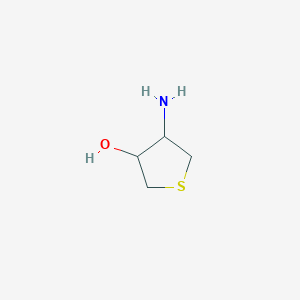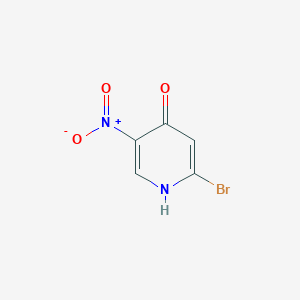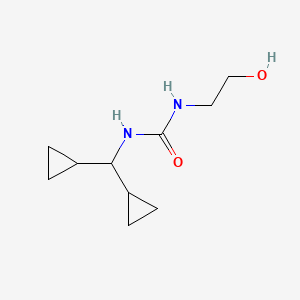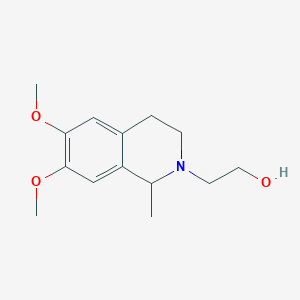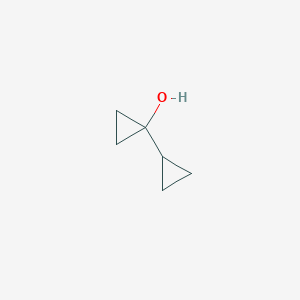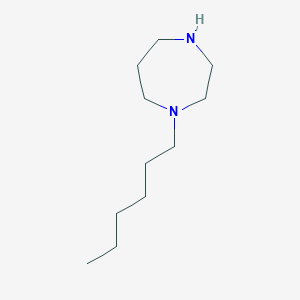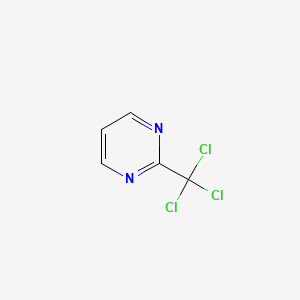
Trichloromethylpyrimidine
説明
Synthesis Analysis
The synthesis of trichloromethylpyrimidines involves the heterocyclization of alkyl 2-(diaminomethylidene)-3-oxobutyrates with trichloroacetonitrile, yielding alkyl 4-mino-6-methyl-2-trichloromethylpyrimidine-5-carboxylates . These compounds react with aryl isocyanates to produce the corresponding pyrimidinylureas, which undergo cyclization to 3-aryl-5-methyl-7-trichloromethylpyrimido .Molecular Structure Analysis
The molecular structure of TCMP can be analyzed using various analytical techniques such as diffraction analysis based on X-ray light, which is a widely used analytical technique to study the physical state of materials .Chemical Reactions Analysis
The chemical reactions involving TCMP include the reaction of alkyl 2-(diaminomethylidene)-3-oxobutyrates with trichloroacetonitrile, yielding alkyl 4-mino-6-methyl-2-trichloromethylpyrimidine-5-carboxylates . These compounds react with aryl isocyanates to produce the corresponding pyrimidinylureas .Physical And Chemical Properties Analysis
TCMP has a molecular weight of 197.45 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of TCMP is 195.936181 g/mol . The topological polar surface area of TCMP is 25.8 Ų .特性
IUPAC Name |
2-(trichloromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c6-5(7,8)4-9-2-1-3-10-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUFNONCUBGLBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloromethylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic routes to trichloromethylpyrimidines?
A1: Trichloromethylpyrimidines can be synthesized through various methods. One common approach involves the reaction of alkyl 2-(diaminomethylidene)-3-oxobutyrates with trichloroacetonitrile. [] Another method utilizes the reaction of methylpyrimidines with phosphorus pentachloride in phosphorus oxychloride to form trichloromethylpyrimidines. []
Q2: Can trichloromethylpyrimidines be used to synthesize other heterocyclic systems?
A2: Yes, trichloromethylpyrimidines serve as versatile building blocks for synthesizing various heterocycles. For instance, they can undergo reactions with triphenylphosphine to form pyrimidinylmethylenephosphoranes, which can be further reacted with aldehydes to produce chloropyrimidinylolefins. [, ] Additionally, 2-trichloromethyl-5-phenylpyrimidines can undergo nitrene cyclization reactions, facilitated by sodium azide or Du Bois catalyst, to produce 2-trichloromethylpyrimido[4,5-b]indole derivatives. []
Q3: Have any biological activities been reported for trichloromethylpyrimidine derivatives?
A3: Yes, certain trichloromethylpyrimidine derivatives have shown inhibitory activity against NTPDase, an enzyme responsible for hydrolyzing ATP and ADP in the central nervous system. Notably, 4-methyl-2-methylsulfanyl-6-trichloromethylpyrimidine (2b) displayed noncompetitive inhibition with Ki values of 0.18 mM for ATP and 0.55 mM for ADP in rat cerebral cortex synaptosomes. []
Q4: What structural features of trichloromethylpyrimidines are important for NTPDase inhibition?
A4: While the exact mechanism of action requires further investigation, the study exploring NTPDase inhibition suggests that the position and type of substituents on the pyrimidine ring influence inhibitory potency. For instance, replacing the trichloromethyl group with a trifluoromethyl group or modifying the substituents at other positions on the pyrimidine ring generally resulted in decreased inhibitory activity against NTPDase. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




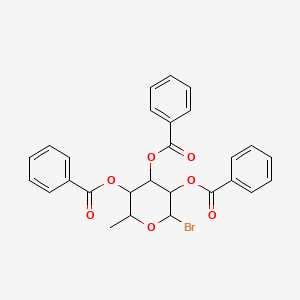
![1-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-2-amine](/img/structure/B3328935.png)

